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Compound of Interest

Compound Name: 2-N-Propyl Pramipexole

Cat. No.: B565638 Get Quote

2-N-Propyl Pramipexole, also known as (S)-2,6-Dipropylamino-4,5,6,7-

tetrahydrobenzothiazole or Pramipexole Impurity B, is a molecule of significant interest in the

pharmaceutical sciences, primarily due to its status as a process-related impurity in the

synthesis of Pramipexole.[1][2][3] Pramipexole is a potent non-ergot dopamine agonist with

high selectivity for the D2 subfamily of dopamine receptors, particularly the D3 receptor

subtype, and is a cornerstone therapy for Parkinson's disease and Restless Legs Syndrome.[4]

[5][6][7][8] Understanding the chemical nature, formation, and analytical detection of 2-N-
Propyl Pramipexole is therefore critical for ensuring the purity, safety, and efficacy of

Pramipexole drug products. This guide provides a comprehensive technical overview of its

chemical structure, properties, and the methodologies employed for its characterization.

Chemical Identity and Molecular Structure
The fundamental identity of 2-N-Propyl Pramipexole is defined by its systematic chemical

name and molecular formula. Unlike its parent compound, Pramipexole, which is mono-

propylated at the 6-amino position, 2-N-Propyl Pramipexole is a di-propylated derivative.[1][6]

This seemingly minor structural modification significantly alters its chemical properties and

necessitates distinct analytical consideration.

Molecular Structure
The structure features a tetrahydrobenzothiazole core, which is characteristic of Pramipexole

and its derivatives. The key distinction is the presence of two propyl groups, one attached to

the amino group at the 2-position of the thiazole ring and the other at the 6-position of the
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saturated cyclohexane ring. The stereochemistry at the 6-position is retained as (S), identical to

the active pharmaceutical ingredient, Pramipexole.[1][2]

Caption: Figure 1: 2D structure of (6S)-2-N,6-N-dipropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-

2,6-diamine.

Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties for 2-N-Propyl Pramipexole
is provided below. This data is essential for the development of analytical methods, for

understanding its behavior in solution, and for its proper handling and storage.

Property Value Source(s)

IUPAC Name

(6S)-2-N,6-N-dipropyl-4,5,6,7-

tetrahydro-1,3-benzothiazole-

2,6-diamine

[1]

Synonyms

N-Propylpramipexole,

Pramipexole EP Impurity B,

(S)-2,6-Dipropylamino-4,5,6,7-

tetrahydrobenzothiazole

[1][2][3]

CAS Number 1246815-83-7 [1][2][9]

Molecular Formula C₁₃H₂₃N₃S [1][2][9]

Molecular Weight 253.41 g/mol [1][2][9]

Solubility Soluble in Methanol, DMSO [2]

Storage Conditions 2-8 °C [2]

Synthesis and Formation as a Process-Related
Impurity
2-N-Propyl Pramipexole is not typically synthesized as a primary target but rather arises as a

byproduct during the synthesis of Pramipexole. The most common synthetic routes to
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Pramipexole involve the mono-N-alkylation of the crucial intermediate, (S)-2,6-diamino-4,5,6,7-

tetrahydrobenzothiazole, with a propylating agent such as n-propyl bromide.[4][10][11]

The formation of 2-N-Propyl Pramipexole occurs when the propylation reaction proceeds

further than desired, leading to the alkylation of both the primary amino group at the 6-position

and the amino group at the 2-position of the benzothiazole ring. The reaction conditions,

including stoichiometry of the alkylating agent, base, temperature, and reaction time, must be

precisely controlled to minimize this over-alkylation and maximize the yield of Pramipexole.

Pramipexole Synthesis

Reaction Products

(S)-2,6-diamino-4,5,6,7-
tetrahydrobenzothiazole

Pramipexole
(Desired Product)
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(Impurity B)
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(Propylating Agent)

Further
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Click to download full resolution via product page

Caption: Figure 2: Formation pathway of 2-N-Propyl Pramipexole as a byproduct in

Pramipexole synthesis.

Putative Pharmacological Profile
While extensive pharmacological data for 2-N-Propyl Pramipexole is not publicly available, its

structural similarity to Pramipexole suggests it may also interact with dopamine receptors.
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Pramipexole is a full agonist with high affinity for D2 and D3 dopamine receptors.[5][12][13] The

addition of a second propyl group at the 2-amino position would alter the molecule's polarity,

size, and conformation, which would in turn be expected to modify its receptor binding affinity

and selectivity profile.

Research into other Pramipexole derivatives has shown that modifications to the core structure

can lead to compounds with subnanomolar affinity for the D3 receptor and selectivities greater

than 10,000-fold over D1 and D2 receptors.[14][15] It is plausible that 2-N-Propyl Pramipexole
retains some activity at dopamine receptors, but its specific Ki values, functional agonism or

antagonism, and selectivity profile would require dedicated pharmacological investigation. The

control of this impurity is crucial, as any unintended pharmacological activity could impact the

therapeutic safety and efficacy profile of the final drug product.

Analytical Characterization and Control
As a specified impurity in pharmacopoeias, robust analytical methods are required for the

detection and quantification of 2-N-Propyl Pramipexole in Pramipexole active pharmaceutical

ingredients (API) and finished drug products.[1][2] High-Performance Liquid Chromatography

(HPLC) with UV detection is the most common technique employed for this purpose.[16][17]

Representative Analytical Workflow
The general workflow for impurity profiling involves method development and validation to

ensure the analytical procedure is specific, sensitive, accurate, and precise for its intended

purpose.
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Caption: Figure 3: General workflow for the analysis of 2-N-Propyl Pramipexole impurity by

HPLC.

Experimental Protocol: HPLC Method for Impurity
Profiling
The following is a representative HPLC method synthesized from established procedures for

Pramipexole analysis.[16][18] This protocol is for illustrative purposes and must be fully
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validated for its specific application.

Objective: To separate and quantify 2-N-Propyl Pramipexole from Pramipexole and other

related substances.

1. Materials and Reagents:

Pramipexole Dihydrochloride Monohydrate Reference Standard and Test Sample

2-N-Propyl Pramipexole Reference Standard

Acetonitrile (HPLC Grade)

Methanol (HPLC Grade)

Potassium Dihydrogen Phosphate

Orthophosphoric Acid

1-Octane Sulfonic Acid Sodium Salt (as ion-pairing agent, if needed)

Deionized Water (18.2 MΩ·cm)

2. Chromatographic Conditions:

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis

Detector.

Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., SymmetryShield, Inertsil ODS-3V).

[16][18]

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium

dihydrogen phosphate adjusted to pH 2.7 with phosphoric acid) and an organic modifier

(e.g., acetonitrile).[18]

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.
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Detection Wavelength: 264 nm.[18]

Injection Volume: 20 µL.

3. Standard and Sample Preparation:

Diluent: A mixture of mobile phase components or as determined during method

development.

Reference Standard Solution: Accurately weigh and dissolve the 2-N-Propyl Pramipexole
reference standard in diluent to obtain a known concentration (e.g., 1 µg/mL).

Test Sample Solution: Accurately weigh and dissolve the Pramipexole API or powdered

tablets in diluent to obtain a final concentration of approximately 1 mg/mL.

4. Procedure:

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

Inject the diluent (blank) to ensure no interfering peaks are present.

Inject the reference standard solution to determine the retention time and response factor for

2-N-Propyl Pramipexole.

Inject the test sample solution.

Identify the 2-N-Propyl Pramipexole peak in the sample chromatogram by comparing its

retention time with that of the reference standard.

Calculate the amount of 2-N-Propyl Pramipexole in the sample using the peak area and the

response from the known standard (external standard method).

Application in Research and Development
Beyond its role as an impurity, 2-N-Propyl Pramipexole and its isotopically labeled

counterparts serve critical functions in pharmaceutical research.
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Reference Standard: As a characterized impurity, it is an essential chemical reference

standard for the validation of analytical methods and for routine quality control testing of

Pramipexole.

Internal Standard: The deuterated analog, 2-N-Propyl Pramipexole-d4, is used as an

internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

bioanalytical methods.[19][20][21] Its use is crucial for the accurate quantification of

Pramipexole in biological matrices like plasma during pharmacokinetic and toxicokinetic

studies, as it corrects for variability in sample preparation and instrument response.[19][20]

Conclusion
2-N-Propyl Pramipexole is a structurally important derivative of the dopamine agonist

Pramipexole. Its primary significance lies in its classification as a process-related impurity, the

control of which is mandated to ensure the quality and safety of Pramipexole-based medicines.

A thorough understanding of its chemical structure, properties, and synthetic origin is

fundamental for chemists to develop manufacturing processes that minimize its formation.

Furthermore, the development and validation of sensitive and specific analytical methods,

predominantly HPLC, are paramount for its monitoring and control within stringent

pharmaceutical specifications. The availability of its pure form as a reference material and its

deuterated analog as an internal standard underpins the robust analytical science required

throughout the drug development lifecycle.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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